molecular formula C11H7ClF3N3O2 B1523307 1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1284455-23-7

1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1523307
M. Wt: 305.64 g/mol
InChI Key: XFKPFBPCFUAPMK-UHFFFAOYSA-N
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Description

The compound is a derivative of trifluoromethylphenol . Trifluoromethylphenols are organic compounds that contain a phenol group and a trifluoromethyl group. They are used as building blocks in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylphenols can be synthesized through various methods, including the Suzuki reaction . This reaction involves the coupling of a boronic acid with a halide or pseudohalide in the presence of a palladium catalyst .

Scientific Research Applications

Environmental Monitoring and Health Impact Studies

  • Perfluoroalkyl Acids (PFAAs) Analysis in Humans : A study analyzed serum levels of PFAAs, including perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA), in Chinese pregnant women. It highlighted the widespread presence of PFAAs in humans and their potential health impacts, suggesting a possible area of research for similar compounds in environmental monitoring and human health impact assessments (Jiang et al., 2014).

  • Exposure to Phenoxyherbicides and Health Risks : Research on phenoxyherbicides and chlorophenols exposure among New Zealand workers examined the association with soft tissue sarcoma. This type of study underscores the importance of investigating the health risks associated with exposure to chemical compounds, including carcinogenic potential (Smith et al., 1984).

Chemical Safety and Toxicology

  • Toxicologic Analysis of Fatal Overdose : Analysis of a fatal intoxication case involving synthetic cannabinoids and diphenidine provided insights into the toxicology, detection, quantification, and metabolic pathways of new psychoactive substances. Research into the safety and toxicological profiles of chemicals, including their metabolic pathways in humans, is vital (Kusano et al., 2018).

Environmental Chemistry and Bioavailability

  • Detection of Fluorotelomer Alcohols : A study on the detection of fluorotelomer alcohols (FTOH) in indoor environments illustrated the importance of understanding the environmental presence, bioavailability, and human exposure pathways of chemical compounds. This research area is critical for assessing the impacts of various chemicals on human health and the environment (Schlummer et al., 2013).

Future Directions

The future directions for this compound would depend on its specific applications. Trifluoromethylphenols and their derivatives have been used in the development of agrochemicals and pharmaceuticals , suggesting potential areas of future research.

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c1-5-9(10(19)20)16-17-18(5)8-4-6(11(13,14)15)2-3-7(8)12/h2-4H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKPFBPCFUAPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
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1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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